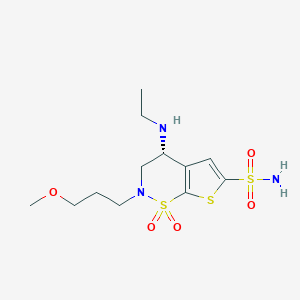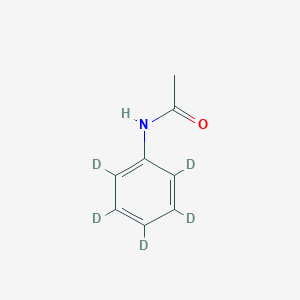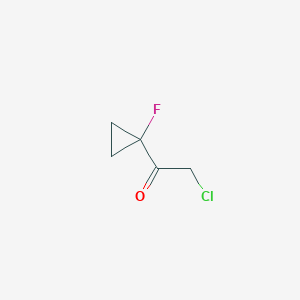
2-Chloro-1-(1-fluorocyclopropyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Chloro-1-(1-fluorocyclopropyl)ethanone" is a chemical of interest due to its potential as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential synthesis routes for the compound .
Synthesis Analysis
The synthesis of related fluorinated cyclopropyl compounds is described in several papers. For instance, a method for synthesizing 2-fluoro-1-aminocyclopropane-1-carboxylic acid is reported, involving cyclopropanation followed by Curtius rearrangement and oxidative cleavage . Another paper discusses the enzymatic process to convert 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is a key intermediate for the synthesis of Ticagrelor . Additionally, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate is achieved through a series of reactions including reduction, deprotonation, methylation, and selenation . These studies suggest that the synthesis of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could potentially be achieved through similar synthetic strategies involving cyclopropanation and functional group transformations.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of 1-(5-chloro-2-hydroxyphenyl)ethanone has been confirmed by single crystal XRD and characterized by IR, UV-Vis, and mass spectroscopy . Theoretical studies using DFT and TD-DFT computational methods have provided insights into the geometry, bond parameters, and electronic transitions of the compound . These techniques could be applied to "2-Chloro-1-(1-fluorocyclopropyl)ethanone" to gain a detailed understanding of its molecular structure.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-cyclopropyl compounds is explored in several papers. For instance, the halide-promoted fragmentation of 1-chloro-1-fluoro-2-(trimethylsilyl)methylcyclopropanes to form fluorodienes is described . Gas-phase pyrolysis of 1-chloro-1-fluoro-2-methylcyclopropanes has been studied, yielding dienes as products . These reactions demonstrate the potential reactivity of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" under various conditions, which could be useful in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-Chloro-1-(1-fluorocyclopropyl)ethanone" are not detailed in the provided papers, the properties of structurally similar compounds can offer some insights. The enzymatic reduction of a related ketone to an alcohol suggests that "2-Chloro-1-(1-fluorocyclopropyl)ethanone" could also be amenable to biocatalytic transformations . The crystal structure analysis of a related compound indicates the possibility of intramolecular hydrogen bonding and π-π stacking interactions, which could influence the compound's solubility and crystallization behavior .
Wissenschaftliche Forschungsanwendungen
Enzymatic Process Development for Pharmaceutical Synthesis : (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a derivative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, is crucial in synthesizing Ticagrelor, a treatment for acute coronary syndromes. An enzymatic process using ketoreductase KR-01 has been developed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into this chiral alcohol, highlighting its significance in pharmaceutical manufacturing (Guo et al., 2017).
Synthesis of Agricultural Chemicals : A method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one from 2-chloro-1-(1-chlorocyclopropyl)ethanone has been described, which is key in synthesizing prothioconazole, a promising agricultural fungicide. This showcases the chemical's role in developing agrochemicals (Ji et al., 2017).
Biotransformation in Antifungal Agent Synthesis : A bacterial strain capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone, a relative of 2-chloro-1-(1-fluorocyclopropyl)ethanone, to a chiral intermediate of the antifungal agent Miconazole was identified. This demonstrates its utility in the biotransformation processes for pharmaceutical applications (Miao et al., 2019).
Preparation of Organic Compounds : The compound has been used in the preparation of various organic compounds, such as 2-fluoro-3-alkoxy-1,3-butadienes, indicating its versatility in organic synthesis (Patrick et al., 2002).
Synthesis of Antimicrobial Compounds : It serves as a building block in synthesizing heterocyclic compounds with antimicrobial properties, further highlighting its relevance in medicinal chemistry (Wanjari, 2020).
Photochemistry and Crystal Structure Analysis : Its derivatives have been studied in the context of photochemistry and crystal structure, providing insights into molecular interactions and stability (Fu et al., 1998).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-1-(1-fluorocyclopropyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClFO/c6-3-4(8)5(7)1-2-5/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUGDIYNSOUYME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-fluorocyclopropyl)ethanone | |
CAS RN |
151697-21-1 |
Source


|
| Record name | 2-chloro-1-(1-fluorocyclopropyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

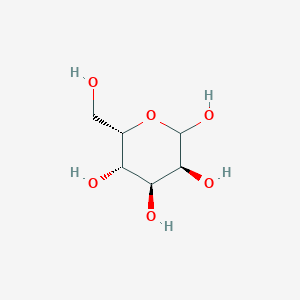
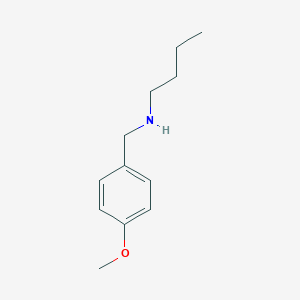
![2,2,2-Trifluoro-1-[(1R,4R,6S)-6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]ethanone](/img/structure/B135355.png)
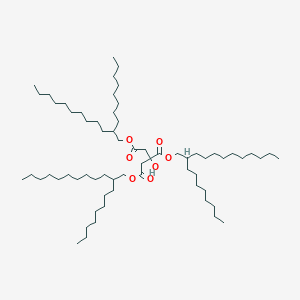
![1-[(1S)-1-(Hydroxymethyl)propyl]-2-pyrrolidinone](/img/structure/B135362.png)
![6-(Benzenesulfinyl)tetrazolo[1,5-b]pyridazine](/img/structure/B135369.png)
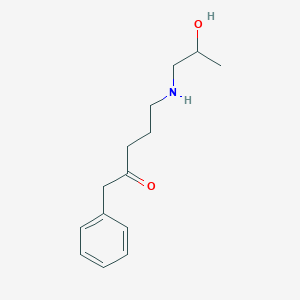
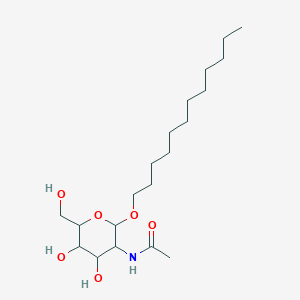
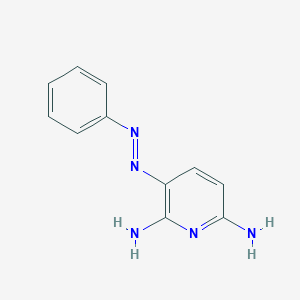
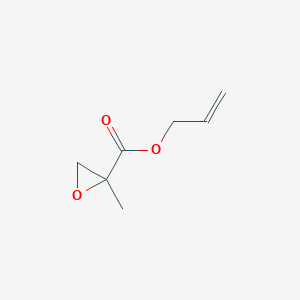
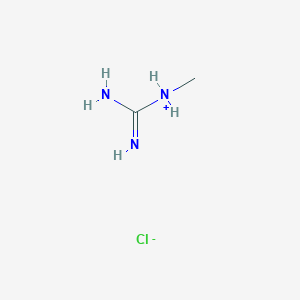
![6-propionylbenzo[d]thiazol-2(3H)-one](/img/structure/B135380.png)
